![molecular formula C10H17N3O2 B1477123 5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098130-45-9](/img/structure/B1477123.png)
5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
The compound is a complex organic molecule, likely containing a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) based on the name. Pyridine derivatives are a broad class of compounds that are widely studied in chemistry due to their prevalence in biological systems and their utility in chemical synthesis .
Scientific Research Applications
Chemical Properties
This compound, also known as 2-Pyridineethanamine, has a molecular weight of 122.1677 . It’s a versatile compound with a unique structure that can be viewed in 2D or 3D .
Synthesis Methods
The synthesis of 2-pyridone compounds, including this one, is an important research field due to their versatile applications . New synthetic methods have been developed, including reactions based on pyridine rings, cyclization, and cycloaddition reactions .
Biological Applications
2-Pyridone and its derivatives have extensive applications in biology . They have been used in the design of structures with anti-thrombin activity, exhibiting excellent activity as thrombin inhibitors .
Natural Compounds
2-Pyridone compounds are also found in natural products , making them an important area of study in natural product chemistry.
Dyes and Fluorescent Materials
Due to their unique chemical structure, 2-pyridone compounds are used in the creation of dyes and fluorescent materials , contributing to advancements in material science.
Medical Research
In medical research, an agonist of the trace amine-associated receptor 1 (TAAR1) that contains this compound has shown antipsychotic action in Phase 2 clinical studies .
Smooth Muscle Research
This compound has been used in research related to smooth muscle K+ channels . Changes in intracellular divalent cations (Mg2+ and Ca2+) have been studied using this compound .
Neural and Non-Neural Effects
The compound has been used in defining the receptors involved in the neural and non-neural effects of histamine on the canine proximal colon in vitro .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(2-aminoethyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-12-9(14)7-2-4-13(5-3-11)6-8(7)10(12)15/h7-8H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQIFXAXTXGOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CCN(CC2C1=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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